3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
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Overview
Description
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring, a chromenone core, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, generating reactive intermediates that can induce cytotoxic effects. The chromenone core can interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-(4-methoxyphenyl)-1,3-thiazole exhibit similar biological activities.
Chromenone Derivatives: Compounds such as 6-nitro-2H-chromen-2-one share structural similarities and biological properties.
Methoxyphenyl Derivatives: Compounds like 4-methoxyphenyl-1,3-thiazole are structurally related and exhibit comparable activities .
Uniqueness
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one is unique due to its combination of a thiazole ring, a chromenone core, and a methoxyphenyl group. This unique structure imparts a diverse range of chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c1-25-14-5-2-11(3-6-14)16-10-27-18(20-16)15-9-12-8-13(21(23)24)4-7-17(12)26-19(15)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHKRCRRUANTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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